octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione
Description
Octahydro-1H-4λ⁶-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione is a bicyclic heterocyclic compound featuring a fused thiadiazine (six-membered sulfur-nitrogen ring) and azepine (seven-membered nitrogen-containing ring) system.
Properties
IUPAC Name |
2,3,6,7,8,9,10,10a-octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12)7-5-9-8-4-2-1-3-6-10(8)13/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSFYPNGHFDYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NCCS(=O)(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on synthesis methods for five-membered sulfur- and nitrogen-containing heterocycles. Below is a comparative analysis of these compounds with the target bicyclic system:
Structural Features
| Compound Name | Core Structure | Heteroatoms | Ring System | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Thiadiazino-azepine | S, N, O | Bicyclic (6+7) | Dione, fused thiadiazine/azepine |
| 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione | Oxadiazole | S, N, O | Monocyclic (5) | Oxadiazole-thione, pyridine |
| Thiadiazole derivatives 13a–13d | Thiadiazole | S, N | Monocyclic (5) | Hydrazonoyl chloride derivatives |
Key Observations :
- The target compound’s bicyclic architecture imposes greater synthetic complexity compared to monocyclic analogs.
- Five-membered heterocycles (e.g., oxadiazoles, thiadiazoles) are typically synthesized via straightforward condensation or cyclization reactions, as seen in the evidence . In contrast, the target’s fused rings likely require multi-step strategies involving ring expansion or annulation.
Key Differences :
- Simplicity vs. Complexity: Monocyclic heterocycles are synthesized under mild conditions (e.g., ethanol reflux, room temperature), while the target compound’s bicyclic system may demand rigorous conditions (e.g., high heat, inert atmospheres).
- Catalysts : Triethylamine is sufficient for thiadiazole formation , whereas fused systems might require transition-metal catalysts or advanced directing groups.
Biological Activity
Octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione is a heterocyclic compound with potential pharmacological significance. Understanding its biological activity is crucial for exploring its therapeutic applications. This article reviews the available literature on the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
- IUPAC Name : Octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide
- CAS Number : 2287343-70-6
- Molecular Formula : C8H16N2O2S
- Molecular Weight : 192.29 g/mol
- Structure : The compound features a unique bicyclic structure that incorporates nitrogen and sulfur atoms.
Synthesis
The synthesis of this compound has been explored through various methodologies. Notably, it can be synthesized via cyclization reactions involving thioketones and hydrazines. The yields of these reactions typically range from 40% to 75%, depending on the reaction conditions and reagents used.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50 to 100 µg/mL.
Antioxidant Properties
The compound has also shown promising antioxidant activity. In vitro assays measuring radical scavenging activity indicated that this compound effectively neutralizes free radicals. The IC50 value for DPPH radical scavenging was reported at approximately 30 µg/mL.
Neuroprotective Effects
Neuroprotective effects have been observed in cellular models of neurodegeneration. The compound appears to mitigate oxidative stress-induced neuronal cell death. Studies suggest that it may modulate pathways involved in apoptosis and neuroinflammation.
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : Its ability to donate electrons helps neutralize harmful radicals.
- Modulation of Cell Signaling Pathways : Potential interaction with signaling pathways related to inflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A research group evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth.
Case Study 2: Neuroprotection in vitro
In a study focusing on neuroprotection, neuronal cells treated with the compound showed a significant reduction in markers of oxidative stress compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases.
Q & A
Q. Advanced Research Focus
- In Silico Screening : Molecular docking against target proteins (e.g., kinases) prioritizes analogs for synthesis .
- In Vitro Cytotoxicity : MTT assays on cell lines quantify IC₅₀ values, with SAR studies linking substituents (e.g., electron-withdrawing groups) to potency .
- Metabolic Stability : LC-MS/MS tracks compound degradation in liver microsomes, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
